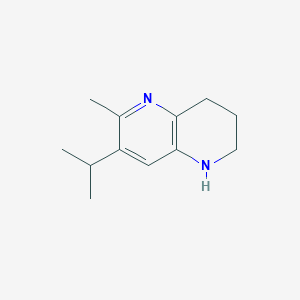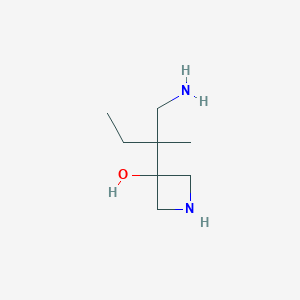
3-(1-Amino-2-methylbutan-2-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-methylbutan-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H18N2O It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-2-methylbutan-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(1-Amino-2-methylbutan-2-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-3-ylmethyl)azetidin-3-ol: Another azetidine derivative with similar structural features.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: A related compound with a different functional group.
Uniqueness
3-(1-Amino-2-methylbutan-2-yl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-(1-amino-2-methylbutan-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-3-7(2,4-9)8(11)5-10-6-8/h10-11H,3-6,9H2,1-2H3 |
Clave InChI |
QXNDIFVVJZKFDH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


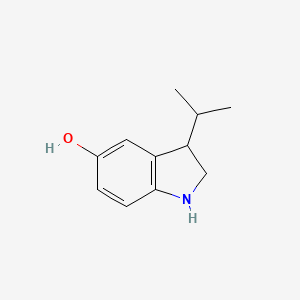

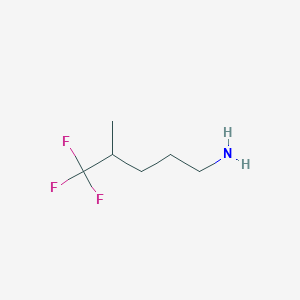
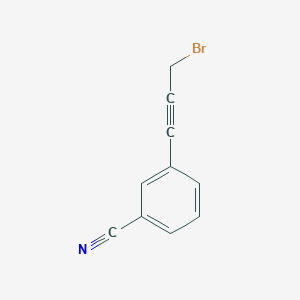
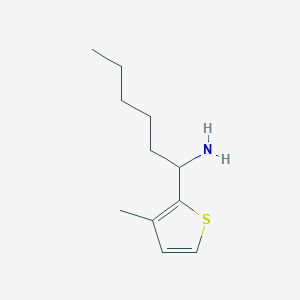
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
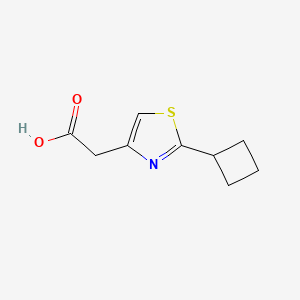

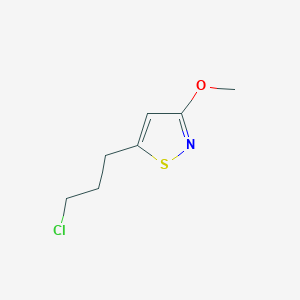
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
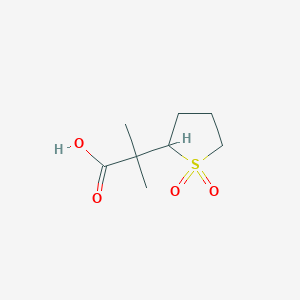
![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
